(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various synthetic and analytical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including enantioselective construction methods. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: On an industrial scale, the production of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride involves large-scale synthesis processes that optimize yield and purity. These methods often employ advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: It serves as a tool in biochemical studies, aiding in the understanding of biological processes and pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It is utilized in various industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors and enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: is compared with other similar compounds, such as 8-oxa-3-azabicyclo[3.2.1]octane and 2-oxa-7-azaspiro[3.5]nonane oxalate . These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1S,5R)-8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H/t5-,6+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADOTNAXKKFKDY-KNCHESJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1O2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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